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2-Chlorophenyl sulfamate
Overview
Description
2-Chlorophenyl sulfamate is a useful research compound. Its molecular formula is C6H6ClNO3S and its molecular weight is 207.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Mechanisms and Efficacy
Recent studies have highlighted the anticancer properties of sulfamate derivatives, including 2-chlorophenyl sulfamate. For instance, a study on sulfamoylated triazole derivatives demonstrated their potential as steroid sulfatase inhibitors, which are crucial for estrogen-dependent cancers such as breast cancer. The most potent compound in this series showed an IC50 value significantly lower than the reference drug Irosustat, indicating enhanced efficacy against cancer cells .
Case Study: HPV16-Positive Cervical Cancer
A notable case study investigated the antiproliferative effects of 2-chloro-phenyl sulfamate derivatives against HPV16-positive cervical cancer cells (SiHa). The study found that the presence of the 4-chlorophenyl moiety substantially improved the antiproliferative activity compared to other derivatives. The compound exhibited selective inhibition of cancer cells while sparing non-cancerous fibroblast cells, suggesting a favorable therapeutic index .
Neurological Applications
Anti-Epileptic Activity
Sulfamate derivatives have been explored for their anti-epileptic properties. Research indicates that certain sulfamate compounds exhibit enhanced anti-epileptic activity with reduced side effects compared to traditional treatments. This is particularly relevant for patients with refractory epilepsy, where conventional therapies may fail .
Case Study: Development of New Anti-Epileptic Drugs
A study focused on synthesizing novel sulfamate derivatives aimed at treating epilepsy found that these compounds could effectively reduce seizure frequency in animal models. The structural modifications introduced in these compounds were crucial for optimizing their pharmacological profiles, leading to promising results in preclinical trials .
Antimicrobial Activity
In Vitro Studies
The antimicrobial activity of this compound has also been evaluated against various bacterial strains. A study reported that derivatives containing chlorine atoms significantly enhance antibacterial properties, with some compounds demonstrating minimal inhibitory concentrations (MIC) as low as 5 μM against Escherichia coli .
Table 1: Anticancer Activity of Sulfamate Derivatives
Table 2: Antimicrobial Efficacy Against Bacterial Strains
Compound | MIC (μM) | Bacterial Strain |
---|---|---|
This compound | 5 | E. coli |
Other Derivatives | Varies | Various Strains |
Properties
Molecular Formula |
C6H6ClNO3S |
---|---|
Molecular Weight |
207.64 g/mol |
IUPAC Name |
(2-chlorophenyl) sulfamate |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H,(H2,8,9,10) |
InChI Key |
DMQWWDBEUAPXAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OS(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.